Superior Cellular Efficacy: 2–3× Greater Inhibition of HepG2 Fatty Acid and Triglyceride Synthesis vs. CP-610431
CP-640186 is 2–3 times more potent than its direct analog CP-610431 in inhibiting fatty acid and triglyceride (TG) synthesis in HepG2 human hepatoma cells, despite both compounds exhibiting similar isolated enzyme IC50 values (~50–55 nM) against ACC1 and ACC2 [1]. This cellular efficacy advantage reflects superior target engagement or intracellular pharmacokinetics in a physiologically relevant hepatic model.
| Evidence Dimension | Inhibition of cellular fatty acid and triglyceride synthesis |
|---|---|
| Target Compound Data | IC50 ~55 nM (enzyme); 2–3× greater potency than CP-610431 in HepG2 cell fatty acid and TG synthesis inhibition |
| Comparator Or Baseline | CP-610431: IC50 ~50 nM (enzyme); reference potency baseline in HepG2 cells |
| Quantified Difference | 2–3 fold greater cellular potency |
| Conditions | HepG2 human hepatoma cells; 0.62–1.8 µM compound concentration; 2-hour treatment |
Why This Matters
This head-to-head cellular efficacy advantage directly impacts procurement decisions for metabolic disease research models where hepatic lipogenesis suppression is the primary endpoint.
- [1] Harwood HJ Jr, Petras SF, Shelly LD, et al. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. J Biol Chem. 2003;278(39):37099-37111. View Source
